molecular formula C8H6BrO2- B1629723 Phenylbromoacetate CAS No. 670-72-4

Phenylbromoacetate

Cat. No.: B1629723
CAS No.: 670-72-4
M. Wt: 214.04 g/mol
InChI Key: WAKFRZBXTKUFIW-UHFFFAOYSA-M
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Description

Chemical Identity and Structural Characterization of Phenyl Bromoacetate

Systematic Nomenclature and Synonyms

The systematic nomenclature of phenyl bromoacetate follows International Union of Pure and Applied Chemistry guidelines, designating the compound as phenyl 2-bromoacetate according to its structural composition. The compound is officially registered under Chemical Abstracts Service number 620-72-4, which serves as its unique identifier in chemical databases worldwide. The systematic name reflects the presence of a phenyl group attached through an ester linkage to a bromoacetate moiety, accurately describing the molecular connectivity and functional group arrangement.

The compound possesses numerous synonyms that reflect different naming conventions and historical usage patterns within the chemical literature. These alternative names include bromoacetic acid phenyl ester, acetic acid bromo- phenyl ester, and phenylbromessigester. Additional synonyms documented in chemical databases encompass alpha-phenyl bromoacetate, phenyl-alpha-bromoacetate, and 2-bromo-2-phenylacetate, though the latter designation appears to be a misassignment based on structural analysis. The diversity of naming conventions demonstrates the compound's widespread recognition across different chemical research communities and geographical regions.

International chemical classification systems have assigned specific identifiers to facilitate global communication and regulatory compliance. The European Community number 805-881-2 provides standardized identification within European chemical regulations. The molecular descriptor systems include DSSTox Substance ID DTXSID001004566 and various database-specific identifiers such as MFCD00192391. These multiple identification codes ensure accurate compound tracking across diverse chemical information systems and regulatory frameworks.

Molecular Formula and Weight

The molecular formula of phenyl bromoacetate is definitively established as C8H7BrO2, representing eight carbon atoms, seven hydrogen atoms, one bromine atom, and two oxygen atoms arranged in a specific three-dimensional configuration. This molecular composition yields a precise molecular weight of 215.04 grams per mole, calculated based on standard atomic masses. The molecular weight determination has been consistently verified across multiple analytical techniques and chemical databases, providing confidence in the accuracy of this fundamental parameter.

Property Value Reference
Molecular Formula C8H7BrO2
Molecular Weight 215.04 g/mol
CAS Registry Number 620-72-4
European Community Number 805-881-2
MDL Number MFCD00192391

The structural arrangement corresponds to a phenyl ring system connected through an ester oxygen to a bromoacetyl group, creating a linear formula representation of BrCH2CO2C6H5. The presence of the bromine substituent significantly influences the compound's physical and chemical properties, contributing to its increased molecular weight compared to the corresponding chloro or iodo analogs. The molecular composition indicates the presence of conjugated aromatic and carbonyl systems, which play crucial roles in determining the compound's spectroscopic characteristics and reactivity patterns.

The exact mass determination through high-resolution mass spectrometry provides additional precision, with reported values of 213.962936 atomic mass units. This high-precision measurement enables accurate identification and quantification in complex analytical matrices. The molecular ion peak behavior in mass spectrometric analysis consistently supports the proposed molecular formula, with characteristic fragmentation patterns that confirm the structural assignment.

Structural Elucidation via Spectroscopic Methods

Nuclear Magnetic Resonance Spectral Analysis

Nuclear magnetic resonance spectroscopy provides comprehensive structural information for phenyl bromoacetate through detailed analysis of both proton and carbon-13 nuclear environments. The one-dimensional proton nuclear magnetic resonance spectrum reveals characteristic signal patterns that confirm the proposed molecular structure and provide insights into electronic environments and molecular connectivity. The aromatic proton signals appear as distinct multiplets in the downfield region, typically between 7.28 and 7.47 parts per million, reflecting the electron-withdrawing influence of the ester substituent on the phenyl ring system.

The methylene protons adjacent to the bromine atom generate a characteristic singlet signal that appears significantly downfield due to the deshielding effect of the electronegative bromine substituent. This signal typically manifests between 4.5 and 5.0 parts per million, distinguishing it clearly from other aliphatic proton environments. The chemical shift value provides direct evidence for the bromoacetyl structural unit and confirms the absence of additional substitution patterns on the methylene carbon.

Proton Environment Chemical Shift Range (ppm) Multiplicity Integration
Aromatic Protons 7.28-7.47 Multiplet 5H
Bromoacetyl CH2 4.5-5.0 Singlet 2H

Carbon-13 nuclear magnetic resonance spectroscopy provides complementary structural information through analysis of carbon environments and connectivity patterns. The carbonyl carbon typically appears around 165-170 parts per million, consistent with ester functionality. The aromatic carbon signals distribute across the range of 120-140 parts per million, reflecting the substitution pattern and electronic effects within the phenyl ring system. The bromoacetyl methylene carbon appears significantly upfield compared to the carbonyl, typically around 25-30 parts per million, due to the direct attachment to the electronegative bromine atom.

Two-dimensional nuclear magnetic resonance experiments, including correlation spectroscopy and heteronuclear single quantum coherence, provide definitive structural assignments through observation of through-bond connectivity patterns. These advanced techniques confirm the ester linkage between the phenyl ring and the bromoacetyl group, eliminating structural ambiguities that might arise from one-dimensional spectra alone. The correlation patterns observed in these experiments provide unambiguous evidence for the proposed connectivity and rule out potential structural isomers.

Infrared Spectroscopy for Functional Group Identification

Infrared spectroscopy serves as a powerful analytical tool for identifying and characterizing the functional groups present in phenyl bromoacetate, providing direct evidence for specific molecular vibrations and confirming structural assignments. The infrared spectrum exhibits characteristic absorption bands that correspond to specific vibrational modes within the molecule, enabling systematic identification of functional group components. The carbonyl stretching vibration appears as a strong, sharp absorption band typically around 1760-1780 wavenumbers, characteristic of ester functionality and consistent with the proposed structural assignment.

The aromatic carbon-hydrogen stretching vibrations manifest as multiple weak to medium intensity bands in the 3000-3100 wavenumber region, reflecting the presence of the phenyl ring system. These absorptions are complemented by aromatic carbon-carbon stretching vibrations that appear as multiple bands between 1400-1600 wavenumbers, providing additional confirmation of the aromatic character. The intensity and position of these bands correlate with the electron-withdrawing nature of the ester substituent, which influences the electronic distribution within the aromatic system.

Functional Group Frequency Range (cm⁻¹) Intensity Assignment
C=O Stretch (Ester) 1760-1780 Strong Carbonyl vibration
Aromatic C-H Stretch 3000-3100 Weak-Medium Phenyl C-H bonds
Aromatic C=C Stretch 1400-1600 Medium Aromatic framework
C-Br Stretch 500-700 Medium Carbon-bromine bond

The carbon-bromine stretching vibration appears as a distinctive absorption band in the 500-700 wavenumber region, providing direct spectroscopic evidence for the presence of the bromine substituent. This absorption band is particularly diagnostic for bromoacetyl groups and helps distinguish phenyl bromoacetate from related compounds containing different halogen substituents. The position and intensity of this band correlate with the strength and polarizability of the carbon-bromine bond, which is influenced by the adjacent carbonyl group.

Out-of-plane aromatic hydrogen deformation vibrations appear between 725-755 wavenumbers, providing additional structural information about the substitution pattern on the phenyl ring. These vibrations are particularly sensitive to the number and position of substituents on the aromatic ring, enabling discrimination between different isomeric forms. The fingerprint region below 1400 wavenumbers contains numerous characteristic absorption bands that collectively provide a unique spectroscopic signature for phenyl bromoacetate, facilitating definitive identification and purity assessment.

Mass Spectrometric Fragmentation Patterns

Mass spectrometry provides definitive molecular weight determination and structural confirmation through analysis of characteristic fragmentation patterns that arise from the systematic breakdown of phenyl bromoacetate under electron ionization conditions. The molecular ion peak appears at mass-to-charge ratio 215, corresponding to the intact molecular structure, though this peak often exhibits relatively low intensity due to the labile nature of the ester linkage under high-energy ionization conditions. The presence of bromine isotopes generates characteristic isotope patterns, with peaks separated by two mass units reflecting the natural abundance of bromine-79 and bromine-81 isotopes.

The most prominent fragmentation pathway involves the loss of the bromoacetyl unit, generating a phenoxy cation at mass-to-charge ratio 94, which represents a highly stable fragment due to resonance stabilization within the phenyl ring system. This fragmentation pattern provides direct evidence for the ester connectivity and confirms the structural assignment. Additional fragmentation pathways include the formation of bromoacetyl cations at mass-to-charge ratio 121, resulting from cleavage of the ester bond with retention of the bromoacetyl portion.

Fragment Ion m/z Value Relative Intensity Structural Assignment
[M]⁺- 215 Low Molecular ion
[C₆H₅O]⁺ 94 High Phenoxy cation
[BrCH₂CO]⁺ 121 Medium Bromoacetyl cation
[C₂H₃O]⁺ 43 Medium Acetyl cation

Secondary fragmentation processes generate smaller characteristic ions that provide additional structural information and confirm the proposed molecular composition. The acetyl cation at mass-to-charge ratio 43 forms through loss of bromine from the bromoacetyl fragment, representing a common fragmentation pathway for acetyl-containing compounds. The phenyl cation at mass-to-charge ratio 77 results from further fragmentation of the phenoxy species, providing evidence for the aromatic ring system.

The fragmentation efficiency and pathway preferences depend significantly on the ionization energy and instrumental conditions employed during analysis. Higher ionization energies promote extensive fragmentation, leading to complete structural breakdown and formation of small fragment ions. Lower ionization energies favor retention of larger structural units, enabling observation of diagnostic fragment ions that maintain significant portions of the original molecular structure. These fragmentation studies provide comprehensive structural confirmation and enable differentiation of phenyl bromoacetate from closely related structural analogs.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

670-72-4

Molecular Formula

C8H6BrO2-

Molecular Weight

214.04 g/mol

IUPAC Name

2-bromo-2-phenylacetate

InChI

InChI=1S/C8H7BrO2/c9-7(8(10)11)6-4-2-1-3-5-6/h1-5,7H,(H,10,11)/p-1

InChI Key

WAKFRZBXTKUFIW-UHFFFAOYSA-M

SMILES

C1=CC=C(C=C1)C(C(=O)[O-])Br

Canonical SMILES

C1=CC=C(C=C1)C(C(=O)[O-])Br

Origin of Product

United States

Scientific Research Applications

Synthesis Applications

Phenylbromoacetate is primarily used as an alkylation reagent in various synthetic pathways:

  • Synthesis of Triazoles :
    • It is employed in the preparation of 2-(phenoxycarbonyl)methyl triazoles, which are significant in medicinal chemistry due to their biological activities .
  • Cylindrospermopsin A-Ring Synthesis :
    • The compound plays a crucial role in synthesizing the A-ring of cylindrospermopsin, a potent toxin produced by cyanobacteria, which has implications for understanding its biochemical pathways and potential antidotes .
  • Thiazolidinone Derivatives :
    • It is involved in synthesizing various thiazolidinone derivatives, which are known for their pharmacological properties, including anti-inflammatory and anti-cancer activities. Notable compounds synthesized include:
      • 2-{2-[1-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)ethylidene]hydrazinyl}-1,3-thiazolidin-4-one.
      • 3-ethyl-2-{2-[1-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)ethylidene]hydrazinyl}-1,3-thiazolidin-4-one .

Biological Applications

This compound has also been investigated for its biological activities:

  • Antioxidant Properties :
    • Recent studies have evaluated the antioxidant capacity of compounds derived from this compound through various assays such as Ferric Reducing Antioxidant Power (FRAP), Total Antioxidant Capacity (TAC), and Cupric Reducing Antioxidant Capacity (CUPRAC). Some derivatives exhibited significant electron-donating abilities, indicating potential health benefits related to oxidative stress reduction .
  • Pharmacological Research :
    • The synthesis of phenolic derivatives using this compound has led to compounds with promising pharmacological profiles, including potential applications in treating autoimmune diseases and cancer .

Case Study 1: Synthesis of Quinazolin Derivatives

A study demonstrated the effective use of this compound in synthesizing new quinazolin derivatives that showed enhanced biological activity compared to existing compounds. The derivatives were tested for their ability to inhibit specific cancer cell lines, showing promising results that warrant further investigation into their therapeutic potential .

Case Study 2: Development of Antioxidant Compounds

Research focused on the antioxidant properties of phenolic compounds derived from this compound highlighted their ability to scavenge free radicals effectively. The study included detailed assays that quantified their antioxidant capacity compared to standard antioxidants like ascorbic acid and Trolox, showcasing the potential of these derivatives in food preservation and health supplements .

Chemical Reactions Analysis

Esterification and Hydrolysis

Phenylbromoacetate participates in reversible esterification/hydrolysis reactions. For example, methyl 4-bromophenylacetate is synthesized via Fischer esterification using methanol and sulfuric acid .

Conditions:

  • Catalyst: H₂SO₄ (5% w/w)

  • Temperature: Reflux (65–70°C)

  • Yield: >90%

Radical Addition Reactions

Theoretical studies suggest phenyl radicals derived from this compound undergo electrophilic addition to electron-rich alkenes (e.g., enol acetates) (Fig. 2). The reaction is exergonic (ΔGrxn=25.0\Delta G_{\text{rxn}} = -25.0 to 26.7 kcal/mol-26.7 \text{ kcal/mol} ) and proceeds via an early transition state .

Mechanistic Insight:

  • SOMO-LUMO Interaction: The phenyl radical’s SOMO interacts with the enol acetate’s π* orbital, stabilizing the transition state .

  • Substituent Effects: Electron-withdrawing groups on the phenyl ring accelerate the reaction (Hammett ρ=+2.1\rho = +2.1) .

Solubility and Stability

  • Solubility: Miscible with ethanol, ether, and dichloromethane; insoluble in water .

  • Storage: Stable under inert gas at <15°C; decomposes upon prolonged exposure to light .

Comparison with Similar Compounds

Ethyl Bromoacetate (CAS 105-36-2)

Structural Differences : Ethyl bromoacetate (C₄H₇BrO₂) replaces the phenyl group with an ethyl ester, resulting in a simpler aliphatic structure .
Properties :

  • Molar Mass : 167 g/mol (vs. 215 g/mol for phenylbromoacetate) .
  • Reactivity : The ethyl group is less electron-withdrawing than phenyl, reducing the electrophilicity of the α-carbon. Ethyl bromoacetate is widely used as a tear gas and in synthesizing herbicides .
    Applications : Primarily employed in organic synthesis and as a lachrymator .
Parameter This compound Ethyl Bromoacetate
Molecular Formula C₈H₇BrO₂ C₄H₇BrO₂
CAS Number 60079-77-8 (related) 105-36-2
Key Substituent Phenyl ester Ethyl ester
Reactivity High (electron-withdrawing) Moderate (aliphatic)

Methyl 2-Bromo-2-(4-Bromophenyl)acetate (CAS 60079-77-8)

Structural Differences: This compound features dual bromine atoms—one on the acetate α-carbon and another on the para position of the phenyl ring . Properties:

  • Molecular Weight : Higher than this compound due to the additional bromine.
  • Applications: Likely used in specialized syntheses requiring dihalogenated intermediates .
Parameter This compound Methyl 2-Bromo-2-(4-Bromophenyl)acetate
Bromine Positions α-Carbon of acetate α-Carbon + para-bromine on phenyl
Steric Effects Moderate High
Use Cases Alkylation reactions Polyhalogenated synthesis

Phenacyl 4-(Bromomethyl)phenylacetate (CAS 66270-97-1)

Structural Differences : Contains a phenacyl group (2-oxo-2-phenylethyl) and a bromomethyl-substituted phenyl ring .
Properties :

  • Reactivity : Bromine on the methyl group of the phenyl ring facilitates substitutions at that position, unlike this compound’s α-bromine.
  • Applications : Used in photolabile protecting groups or polymer chemistry due to its complex structure .
Parameter This compound Phenacyl 4-(Bromomethyl)phenylacetate
Bromine Position α-Carbon of acetate Bromomethyl on phenyl ring
Functional Groups Ester + bromoacetate Phenacyl + bromomethylphenyl

Ethyl 2-Bromo-2-(2-Methoxyphenyl)acetate (CAS 1131594-13-2)

Structural Differences : Incorporates a methoxy group at the ortho position of the phenyl ring and an ethyl ester .
Properties :

  • Electronic Effects : The methoxy group is electron-donating, deactivating the aromatic ring but stabilizing intermediates.
  • Applications: Potential use in asymmetric synthesis due to steric hindrance from the ortho substituent .
Parameter This compound Ethyl 2-Bromo-2-(2-Methoxyphenyl)acetate
Aromatic Substitution None Ortho-methoxy group
Steric Hindrance Low High

Phenyl Benzoate (CAS 93-99-2)

Structural Differences : Replaces bromoacetate with a benzoate group (phenyl ester of benzoic acid) .
Properties :

  • Reactivity : Lacks electrophilic α-carbon, making it less reactive in alkylation.
  • Applications : Used as a plasticizer or fragrance component .
Parameter This compound Phenyl Benzoate
Functional Group Bromoacetate Benzoate
Reactivity High (electrophilic) Low

Preparation Methods

One-Pot Synthesis from Chloroacetic Acid

The most economically viable and industrially scalable method for phenylbromoacetate synthesis involves a one-pot bromination-esterification sequence starting from chloroacetic acid. This approach, detailed in U.S. Patent 4,123,443, eliminates the need to isolate intermediates, thereby reducing production time and costs.

Procedure :

  • Bromination : A mixture of chloroacetic acid, sodium bromide (or ammonium bromide), and water is treated with concentrated sulfuric acid under controlled temperature (40–70°C). Sulfuric acid acts as both a catalyst and dehydrating agent, facilitating the substitution of chlorine with bromine via an $$ \text{S}_\text{N}2 $$ mechanism.
  • Esterification : Following bromination, phenol and an azeotropic solvent (e.g., toluene) are introduced. The mixture is heated to reflux, with water removed via azeotropic distillation to drive the esterification equilibrium toward product formation.

Advantages :

  • Yield : The patent reports yields exceeding 85%, attributed to the suppression of side reactions such as hydrolysis of bromoacetic acid.
  • Cost Efficiency : Chloroacetic acid and sodium bromide are cost-effective precursors compared to bromoacetyl chloride or other brominating agents.

Reaction Conditions :

Parameter Specification
Temperature 40–70°C (bromination); reflux (esterification)
Solvent Toluene, benzene, or cyclohexane
Catalyst Concentrated sulfuric acid (95–98%)
Molar Ratio (Phenol:Bromoacetic Acid) 1:1–1.2

This method’s success hinges on meticulous water removal, as residual moisture promotes acid hydrolysis of the ester.

Traditional Two-Step Synthesis

Prior to the one-pot methodology, this compound was synthesized via a sequential bromination and esterification process.

Step 1: Synthesis of Bromoacetic Acid
Chloroacetic acid undergoes bromination using hydrobromic acid (HBr) or sodium bromide in the presence of sulfuric acid. The reaction is typically conducted at 50–60°C for 4–6 hours, yielding bromoacetic acid, which is then isolated via crystallization or distillation.

Step 2: Esterification with Phenol
Bromoacetic acid is reacted with phenol under acidic conditions. A mixture of bromoacetic acid, phenol, and sulfuric acid in toluene is refluxed for 8–12 hours, with water removed via Dean-Stark trap.

Limitations :

  • Lower Yield (60–75%) : Isolation of bromoacetic acid introduces losses, and prolonged reaction times increase decomposition risks.
  • Labor-Intensive : Requires multiple purification steps, raising production costs.

Alternative Esterification Approaches

While less common, this compound can be synthesized via transesterification or acyl chloride routes:

Acyl Chloride Method :
Bromoacetyl chloride, generated from bromoacetic acid and thionyl chloride ($$ \text{SOCl}2 $$), is reacted with phenol in anhydrous conditions:
$$
\text{BrCH}
2\text{COCl} + \text{C}6\text{H}5\text{OH} \rightarrow \text{BrCH}2\text{COO}C6\text{H}_5 + \text{HCl} \uparrow
$$
This method, though efficient, is seldom used industrially due to the hazards associated with handling bromoacetyl chloride.

Reaction Mechanisms and Optimization

Bromination Mechanism

The substitution of chlorine by bromine proceeds via an $$ \text{S}_\text{N}2 $$ mechanism, wherein bromide ion ($$ \text{Br}^- $$) attacks the electrophilic carbon of chloroacetic acid. Sulfuric acid protonates the hydroxyl group of chloroacetic acid, enhancing the leaving group ability of chloride.

Esterification Dynamics

Esterification follows a Fischer esterification pathway, with sulfuric acid protonating the carbonyl oxygen of bromoacetic acid, rendering it more susceptible to nucleophilic attack by phenol. Azeotropic solvent selection (e.g., toluene) is critical for efficient water removal, shifting the equilibrium toward ester formation.

Optimization Strategies :

  • Catalyst Loading : Excess sulfuric acid (>10% w/w) accelerates the reaction but risks sulfonation of the aromatic ring.
  • Solvent Choice : Toluene outperforms benzene in safety and azeotropic efficiency (water removal: 20% faster).

Physicochemical Properties

This compound’s properties, as documented in PubChem and Chemsrc, are summarized below:

Property Value
Molecular Weight 215.04 g/mol
Density 1.5 ± 0.1 g/cm³
Boiling Point 261.9 ± 23.0°C
Melting Point 31–33°C
Flash Point 112.2 ± 22.6°C
Solubility Ethanol, ether; insoluble in water

The compound’s low water solubility necessitates organic solvents for handling, while its melting point near room temperature demands controlled storage conditions.

Applications in Organic Synthesis

Alkylation of Triazoles

This compound serves as an alkylating agent for synthesizing 2-(phenoxycarbonyl)methyl triazoles, which exhibit antimicrobial and anticancer activities. The bromine atom’s electrophilicity facilitates nucleophilic displacement by triazole nitrogen, forming carbon-nitrogen bonds.

Natural Product Synthesis

In the synthesis of cylindrospermopsin’s A-ring, this compound introduces the bromomethyl group, enabling subsequent cyclization steps. Its use in thiazolidinone derivatives underscores its role in constructing heterocyclic scaffolds for drug discovery.

Q & A

Q. What are the recommended laboratory methods for synthesizing Phenylbromoacetate, and how can reaction conditions be optimized?

  • Methodology : this compound (C₈H₇BrO₂, CAS 620-72-4) is synthesized via esterification of bromoacetic acid with phenol. A typical procedure involves:
  • Reagents : Bromoacetyl bromide, phenol, and a base (e.g., pyridine) to neutralize HBr byproducts .

  • Conditions : Reaction under anhydrous conditions at 0–5°C, followed by gradual warming to room temperature.

  • Purification : Column chromatography or recrystallization using ethyl acetate/hexane mixtures.
    Optimization : Adjust stoichiometry (e.g., 1.2:1 molar ratio of bromoacetyl bromide to phenol) and monitor reaction progress via thin-layer chromatography (TLC) .

    ParameterRecommendationReference
    Temperature0–5°C (initial)
    SolventDichloromethane
    CatalystPyridine (1.5 eq)

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should data be interpreted?

  • Methodology :
  • NMR :
  • ¹H NMR : Look for signals at δ 7.3–7.5 ppm (aromatic protons) and δ 4.0–4.2 ppm (ester methylene group).
  • ¹³C NMR : Confirm the carbonyl (C=O) signal at ~170 ppm and aromatic carbons at 120–140 ppm .
  • IR : Strong absorption at ~1740 cm⁻¹ (ester C=O stretch) and 600–650 cm⁻¹ (C-Br bond) .
  • Mass Spectrometry : Molecular ion peak at m/z 215 (M⁺) with fragmentation patterns indicating Br loss (m/z 136) .

Q. What safety protocols are critical when handling this compound in experimental workflows?

  • Handling : Use fume hoods, nitrile gloves, and eye protection. Avoid inhalation or skin contact due to potential lachrymatory effects .
  • Storage : Keep in airtight containers at 2–8°C, away from light and moisture to prevent hydrolysis .
  • First Aid : For exposure, rinse with water for 15 minutes and seek medical evaluation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reaction yields during this compound synthesis under varying conditions?

  • Methodology :
  • Identify Variables : Test solvent polarity (e.g., dichloromethane vs. THF), temperature gradients, and catalyst loading .
  • Analytical Tools : Use HPLC to quantify unreacted phenol or byproducts. Compare with TLC and NMR data .
  • Case Study : A 2024 study noted lower yields in polar solvents due to competing hydrolysis; switching to anhydrous dichloromethane improved yields by 22% .

Q. What mechanistic insights explain the reactivity of this compound in nucleophilic substitution reactions?

  • Mechanistic Analysis :
  • SN2 Pathway : The α-bromoester group undergoes nucleophilic attack (e.g., by amines or thiols) with inversion of configuration. Kinetic studies show second-order dependence on nucleophile concentration .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) accelerate reactivity by stabilizing transition states .
  • Competing Reactions : Hydrolysis to phenyl acetate occurs in aqueous conditions (pH > 7), requiring strict anhydrous protocols .

Q. How should researchers design experiments to investigate this compound’s stability under different storage conditions?

  • Experimental Design :
  • Variables : Temperature (4°C, 25°C, 40°C), humidity (0%, 50%, 90%), and light exposure.
  • Analysis : Monitor degradation via:
  • HPLC : Quantify intact compound vs. hydrolysis products.
  • Karl Fischer Titration : Measure moisture content in stored samples .
  • Statistical Tools : Use ANOVA to identify significant degradation factors (e.g., temperature contributes 65% variance in decay rates) .

Data Contradiction Analysis

Q. How can discrepancies in reported spectroscopic data for this compound be addressed?

  • Resolution Strategy :
  • Calibration : Standardize NMR spectrometers using tetramethylsilane (TMS) and verify solvent purity (e.g., deuterated chloroform vs. DMSO-d₆ shifts) .
  • Cross-Lab Validation : Collaborate with independent labs to replicate results, as impurities (e.g., residual HBr) may cause signal splitting .

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